molecular formula C9H9BrFNO2 B1526750 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide CAS No. 910912-20-8

5-bromo-2-fluoro-N-methoxy-N-methylbenzamide

Cat. No. B1526750
M. Wt: 262.08 g/mol
InChI Key: ORNUZWNZNTXRGM-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-N-methoxy-N-methylbenzamide, also known as 5-BFMM, is an organic compound that is widely used in the field of synthetic organic chemistry. It is a colorless crystalline solid that has several unique properties, including high solubility in organic solvents, good stability, and a low melting point. 5-BFMM is an important reagent in many organic syntheses, and its versatility makes it an attractive choice for a variety of applications.

Scientific Research Applications

Radiolabeled Ligands and Imaging

Radiolabeling of ligands similar to 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide has been a significant area of research. For instance, radiolabeled ligands like 4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxybenzamide have shown high affinity and selectivity for 5HT2 receptors. These radiolabeled compounds are utilized in imaging techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT) to study brain receptors and neurotransmission (Mertens et al., 1994), (Plenevaux et al., 2000).

Synthesis and Drug Discovery

The synthesis of compounds like 5-bromo-2-methylamino-8-methoxyquinazoline, which is structurally related to 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide, plays a crucial role in drug discovery. These compounds serve as key intermediates in the synthesis of potential therapeutic agents. For instance, improvements in the synthetic routes of such compounds have been achieved by introducing telescoping processes, which enhance efficiency and yield (Nishimura & Saitoh, 2016).

Photodynamic Therapy

Some derivatives of 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide, such as zinc phthalocyanine derivatives, have been explored for their utility in photodynamic therapy (PDT). These compounds, due to their photophysical properties, are potential candidates for treating cancer through PDT, highlighting their role in oncological research (Pişkin et al., 2020).

Antimicrobial Agents

Compounds like 4-fluoro-N-(4-methyl-5-(2-(4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)thiazol-2-yl)benzamide, which share a structural resemblance to 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide, have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Desai et al., 2013).

Antioxidant and Anti-corrosion Properties

Bromophenols and their derivatives, including those structurally similar to 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide, have been studied for their radical scavenging and antioxidant activities. These properties are significant for their potential applications in food and pharmaceutical industries as natural antioxidants (Li et al., 2012). Additionally, methoxy-substituted phenylthienyl benzamidines, which are analogous to the compound , have shown effectiveness as corrosion inhibitors for carbon steel, demonstrating their utility in industrial applications (Fouda et al., 2020).

properties

IUPAC Name

5-bromo-2-fluoro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNUZWNZNTXRGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=CC(=C1)Br)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-fluoro-N-methoxy-N-methylbenzamide

Synthesis routes and methods I

Procedure details

To a suspension of 5-bromo-2-fluorobenzoic acid (29 g, 132 mmol) in anhydrous DCM (500 mL) was added oxalyl chloride (16.8 mL, 199 mmol) and 5 drops of DMF. The suspension was stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride were removed by rotary evaporation, and the residue was dissolved in anhydrous DCM (500 mL). With vigorous stirring, N,O-dimethylhydroxylamine hydrochloride (16.8 g, 172.3 mmol) was added in one portion, followed by triethylamine (80 mL, 574 mmol). The thick suspension was stirred for 1 hour at room temperature and then filtered. The organic layer was washed sequentially with 1M HCl, 1M NaOH, and water, dried over Na2SO4, and concentrated to afford the product. 1H NMR (400 MHz, CDCl3) δ 7.55 (dd, J=5.7, 2.5 Hz, 1H), 7.50 (ddd, J=8.7, 4.6, 2.5 Hz, 1H), 7.00 (t, J=8.8 Hz, 1H), 3.56 (s, 3H), 3.34 (s, 3H).
Quantity
29 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
16.8 mL
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reactant
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Quantity
0 (± 1) mol
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catalyst
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16.8 g
Type
reactant
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80 mL
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reactant
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Synthesis routes and methods II

Procedure details

A solution of compound 13 (98.0 g, 447 mmol), N,O-dimethylhydroxylamine hydrochloride (52.4 g, 537 mmol), and BOP-Cl (171 g, 671 mmol) in pyridine (490 mL) was stirred at room temperature for 3 h. After this time, the reaction mixture was diluted with water (1 L) and extracted with ethyl acetate (2×1 L). The combined extracts were washed with 1 N hydrochloric acid (3×500 mL), saturated aqueous NaHCO3 (500 mL), brine (1 L), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to provide 14 (106 g, 91%) as a pale yellow oil; 1H NMR (300 MHz, CDCl3) δ 7.70-7.40 (m, 2H), 7.00 (d, J=8.8 Hz, 1H), 3.56 (br s, 3H), 3.35 (br s, 3H); ESI MS m/z 262 [M+H]+.
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
52.4 g
Type
reactant
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171 g
Type
reactant
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Quantity
490 mL
Type
solvent
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Quantity
1 L
Type
solvent
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Name
Yield
91%

Synthesis routes and methods III

Procedure details

To a suspension of 20.0 g (91.3 mmol) 5-bromo-2-fluorobenzoic acid in 1 L CH2Cl2 was added 12.0 mL (137 mmol) oxalyl chloride and 3 drops of DMF. After stirring for 6 h, the reaction was concentrated by rotary evaporation, the residue was dissolved in 1 L of CH2Cl2, 11.6 g (119 mmol) N,O-dimethylhydroxylamine hydrochloride and 63.6 mL (456 mmol) triethylamine were added and the reaction was stirred overnight. The reaction was dumped into a separatory funnel with 1 M HCl, the layers were separated, the organic was washed with 1M NaOH, then water, dried over Na2SO4 and concentrated to provide 3-1 as a colorless oil. Data for 3-1: LC/MS: rt=1.76 min; m/z=262 (M+1).
Quantity
20 g
Type
reactant
Reaction Step One
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1 L
Type
solvent
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12 mL
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reactant
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Quantity
0 (± 1) mol
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catalyst
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11.6 g
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reactant
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63.6 mL
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reactant
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Quantity
0 (± 1) mol
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reactant
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Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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